molecular formula C6H12N4 B13218076 2-(2-Methylpropyl)-2H-1,2,3-triazol-4-amine

2-(2-Methylpropyl)-2H-1,2,3-triazol-4-amine

Cat. No.: B13218076
M. Wt: 140.19 g/mol
InChI Key: UTHVCUYQCFCHTR-UHFFFAOYSA-N
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Description

2-(2-Methylpropyl)-2H-1,2,3-triazol-4-amine is an organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction is usually catalyzed by copper(I) ions, which facilitate the formation of the triazole ring. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or water, and the reaction is carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of 2-(2-Methylpropyl)-2H-1,2,3-triazol-4-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as crystallization, distillation, or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpropyl)-2H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce various substituted triazoles .

Scientific Research Applications

2-(2-Methylpropyl)-2H-1,2,3-triazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Methylpropyl)-2H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methylpropyl)-2H-1,2,3-triazol-4-amine is unique due to its triazole ring, which imparts distinct chemical and biological properties. The presence of the triazole ring allows for specific interactions with biological targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C6H12N4

Molecular Weight

140.19 g/mol

IUPAC Name

2-(2-methylpropyl)triazol-4-amine

InChI

InChI=1S/C6H12N4/c1-5(2)4-10-8-3-6(7)9-10/h3,5H,4H2,1-2H3,(H2,7,9)

InChI Key

UTHVCUYQCFCHTR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1N=CC(=N1)N

Origin of Product

United States

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